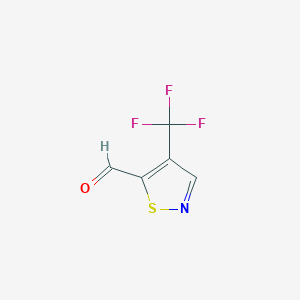

![molecular formula C12H16N4O B2998580 4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034548-70-2](/img/structure/B2998580.png)

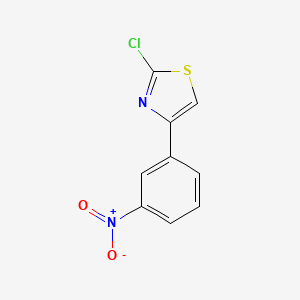

4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one” is a derivative of pyrido[2,3-d]pyrimidin-4-amines . These compounds have been reported to possess significant anti-HIV, antitumor, antimicrobial, and antiangiogenic activities .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-4-amines involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidin-4-amines can be regarded as analogues of adenine in which its N-7 (purine numbering) has been replaced by a CH group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles .Scientific Research Applications

Biologically Active Compounds

Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives serve as a scaffold for developing biologically active compounds. They are accessed by various methods and have potential in creating compounds with higher activity after dehydrogenation .

Medicinal Chemistry

This scaffold is emerging in medicinal chemistry with a broad spectrum of activities. It shows promise in antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Kinase Inhibition

Derivatives act as inhibitors for various kinases such as Src tyrosine kinase, EGFR kinase, Wee1 kinase, cyclin-dependent kinase (CDK4), DYRK1B and DYRK1A, Abl kinase, PLK2 kinase, and are selective inhibitors of phosphodiesterase type 5 (PDE5) .

Technological Applications

While not directly related to the specific compound , pyrido[2,3-d]pyrimidin-7(8H)-one derivatives have potential in various technological applications such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Mechanism of Action

Target of Action

The primary targets of 4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one are protein kinases . These enzymes play a crucial role in cellular processes such as signal transduction, cell division, and metabolism .

Mode of Action

The compound interacts with its protein kinase targets by binding to the ATP-binding pocket of these enzymes . This interaction inhibits the kinase activity, leading to changes in the phosphorylation status of downstream proteins .

Biochemical Pathways

The affected pathways are primarily those regulated by the targeted protein kinases. These can include pathways involved in cell growth, proliferation, and survival . The downstream effects of inhibiting these pathways can vary, but often result in reduced cell proliferation and potentially cell death .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific protein kinases it targets. Generally, inhibition of protein kinases can lead to reduced cell proliferation and induction of apoptosis . In the context of cancer cells, this could result in a reduction in tumor growth .

Future Directions

The future directions for research on “4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one” and similar compounds could involve further exploration of their potential biological activities, given their reported anti-HIV, antitumor, antimicrobial, and antiangiogenic activities . Additionally, further studies could explore their potential as selective A1-adenosine receptor antagonists .

properties

IUPAC Name |

4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-3-7-16-10(17)6-5-9-11(13-4-2)14-8-15-12(9)16/h5-6,8H,3-4,7H2,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBJUZGSTNBFIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C=CC2=C(N=CN=C21)NCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1,3-Dimethylimidazolidin-2-ylidene)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2998498.png)

![3-Chloroimidazo[1,2-b]pyridazine](/img/structure/B2998499.png)

![Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2998500.png)

![1-(3-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)-N-cyclopropylpiperidine-3-carboxamide](/img/structure/B2998503.png)

![4-[1-[3-(4-Chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2998505.png)

![3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2998511.png)

![{2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B2998515.png)

![4-(4-bromophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2998520.png)